Product packaging for Mth-DL-isoleucine(Cat. No.:)

Mth-DL-isoleucine

Cat. No.: B1643703
M. Wt: 186.28 g/mol
InChI Key: NCDYGAJOFCDLOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Mth-DL-isoleucine (methylthiohydantoin-DL-isoleucine) is a heterocyclic organic compound derived from DL-isoleucine, a branched-chain amino acid (BCAA). While DL-isoleucine is a racemic mixture of the D- and L-isoleucine enantiomers, this compound incorporates a methylthiohydantoin moiety, altering its chemical and biological properties. This modification is common in pharmaceutical intermediates and analytical chemistry, particularly for chiral resolution or derivatization in mass spectrometry .

Key properties of DL-isoleucine (the parent compound) include:

  • Molecular formula: C₆H₁₃NO₂
  • Molecular weight: 131.17 g/mol
  • CAS No.: 443-79-8
  • IUPAC name: (±)-2-amino-3-methylpentanoic acid .

This compound’s structure likely replaces the amino group with a methylthiohydantoin ring, as inferred from analogous compounds like Mth-DL-leucine (3-methyl-5-(2-methylpropyl)-2-thioxo-4-imidazolidinone) . This structural shift enhances its stability and utility in synthetic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14N2OS B1643703 Mth-DL-isoleucine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H14N2OS

Molecular Weight

186.28 g/mol

IUPAC Name

5-butan-2-yl-3-methyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C8H14N2OS/c1-4-5(2)6-7(11)10(3)8(12)9-6/h5-6H,4H2,1-3H3,(H,9,12)

InChI Key

NCDYGAJOFCDLOS-UHFFFAOYSA-N

SMILES

CCC(C)C1C(=O)N(C(=S)N1)C

Canonical SMILES

CCC(C)C1C(=O)N(C(=S)N1)C

Origin of Product

United States

Scientific Research Applications

Nutritional Applications

Dietary Restriction of Isoleucine
Recent research indicates that dietary restriction of isoleucine can significantly enhance healthspan and lifespan in animal models. A study conducted on genetically heterogeneous mice (UM-HET3) demonstrated that a 67% reduction in isoleucine intake led to improved metabolic health, reduced frailty, and increased longevity. This effect was more pronounced in male mice compared to females .

StudyFindings
Green et al. (2023)Lifelong dietary restriction of isoleucine increased lifespan and improved metabolic health in HET3 mice.
Green et al. (2022)Short-term isoleucine restriction improved weight and glycemic control in young mice .

Metabolic Health

Impact on Metabolic Disorders
Mth-DL-isoleucine has been linked to metabolic regulation. Studies suggest that restricting isoleucine intake can lead to beneficial changes in hepatic metabolism, promoting leanness and improving glucose homeostasis . The mechanisms involved may include alterations in energy expenditure and the induction of specific metabolic pathways.

Clinical Implications

Potential Therapeutic Uses
The implications of this compound extend into clinical settings, particularly concerning age-related diseases. Research indicates that dietary manipulation of branched-chain amino acids (BCAAs), including isoleucine, may offer therapeutic avenues for preventing obesity and diabetes-related complications .

ApplicationDescription
Obesity ManagementIsoleucine restriction may reduce body weight and adiposity.
Diabetes PreventionImproved glucose tolerance observed with isoleucine dietary modifications.

Case Studies

  • Mouse Model Studies
    In a series of experiments involving HET3 mice, dietary isoleucine was restricted starting at six months of age. The results showed significant improvements in metabolic markers and an extension of lifespan by up to 20% in males .
  • Human Correlation Studies
    Observational studies have correlated high levels of isoleucine with increased body mass index (BMI) and mortality rates in humans, suggesting that dietary management of this amino acid could be beneficial for public health .

Chemical Reactions Analysis

Biosynthetic Pathways

DL-Isoleucine is biosynthesized in plants and microorganisms via a pyruvate-derived pathway involving four key enzymes :

EnzymeReaction Catalyzed
Acetolactate synthaseCondenses pyruvate + α-ketobutyrate → α-acetolactate
Acetohydroxy acid isomeroreductaseReduces α-acetolactate → α,β-dihydroxy-β-methylvalerate
Dihydroxyacid dehydrataseDehydrates α,β-dihydroxy acid → α-keto-β-methylvalerate
Valine aminotransferaseTransaminates α-keto acid → DL-isoleucine

This pathway is absent in humans, making isoleucine an essential amino acid .

Catabolic Degradation

In mammals, DL-isoleucine undergoes transamination followed by oxidative decarboxylation :

  • Transamination :
    Isoleucine+α-ketoglutarateα-keto-β-methylvalerate+glutamate\text{Isoleucine} + \alpha\text{-ketoglutarate} \rightarrow \alpha\text{-keto-β-methylvalerate} + \text{glutamate}

  • Oxidative Decarboxylation :

    • Splits into propionyl-CoA (glucogenic) and acetyl-CoA (ketogenic).

    • Propionyl-CoA enters the TCA cycle as succinyl-CoA, while acetyl-CoA contributes to lipid synthesis or ketogenesis .

Diseases impairing degradation : Maple syrup urine disease (MSUD) and propionic acidemia .

Synthetic Organic Reactions

DL-Isoleucine is synthesized industrially via multistep organic routes:

  • Bouveault-Locquin Synthesis (1905) :
    Starts with 2-bromobutane and diethylmalonate, involving alkylation, hydrolysis, and decarboxylation .

  • Alternative Routes :
    Modern methods use asymmetric hydrogenation or enzymatic resolution to produce enantiopure forms .

Ion Clustering and Physicochemical Interactions

DL-Isoleucine participates in ion-molecule reactions, critical for mass spectrometry studies :

ReactionΔrH° (kJ/mol)Method
Na++C6H13NO2(Na+C6H13NO2)\text{Na}^+ + \text{C}_6\text{H}_{13}\text{NO}_2 \rightarrow (\text{Na}^+ \cdot \text{C}_6\text{H}_{13}\text{NO}_2)176CIDC

Collision cross-section (CCS) data for DL-isoleucine ions :

Ion TypeCCS (Ų)Method
[M+H]⁺133.81Stepped-field DT
[M-H]⁻131.29Stepped-field DT

Biochemical and Metabolic Interactions

  • Insulin Resistance : Elevated isoleucine levels correlate with insulin resistance in diabetic models. Dietary restriction improves glucose homeostasis .

  • Maillard Reaction : Isoleucine reacts with reducing sugars (e.g., glucose) to form advanced glycation end-products (AGEs), contributing to food browning .

Enzymatic Modifications

While DL-isoleucine itself is not directly involved in radical-mediated reactions, proximal residues (e.g., methionine or tyrosine) influence redox-active sites in proteins, as seen in cyclooxygenase and photosystem II studies .

Comparison with Similar Compounds

Structural and Chemical Differences

The table below summarizes key distinctions between Mth-DL-isoleucine and related compounds:

Property This compound DL-Isoleucine DL-Leucine Allo-DL-Isoleucine
Core Structure Methylthiohydantoin derivative Branched-chain amino acid Branched-chain amino acid Stereoisomer of DL-isoleucine
Molecular Formula Likely C₇H₁₂N₂O₂S* C₆H₁₃NO₂ C₆H₁₃NO₂ C₆H₁₃NO₂
Key Functional Groups Thioxo-imidazolidinone ring Amino, carboxylic acid Amino, carboxylic acid Amino, carboxylic acid
CAS No. Not explicitly reported 443-79-8 617-48-1 1509-34-8
Synthetic Applications Chiral resolution, drug intermediates Protein synthesis, nutrition Protein synthesis, metabolism Biochemical research

*Inferred from Mth-DL-leucine’s formula (C₈H₁₄N₂O₂S) .

Key Observations :

  • Steric Effects : Unlike DL-isoleucine and DL-leucine, this compound’s rigid heterocyclic ring limits conformational flexibility, impacting its interactions in biological systems .
  • Reactivity : The thioxo group in this compound may enhance electrophilicity, facilitating nucleophilic substitutions in synthetic pathways .
DL-Isoleucine vs. This compound
  • Biological Role: DL-Isoleucine is an essential amino acid critical for protein synthesis and energy regulation . In contrast, this compound lacks metabolic utility due to its non-proteinogenic structure but is used in analytical methods (e.g., chiral chromatography) .
  • Toxicity : Excessive DL-isoleucine intake may strain renal or hepatic function in compromised individuals , whereas this compound’s toxicity profile remains understudied.
DL-Leucine vs. This compound
  • Branch Position : DL-Leucine has a γ-methyl branch, while DL-isoleucine (and by extension, this compound) has β- and γ-methyl branches. This difference affects solubility and metabolic pathways .
  • Derivatization : Both compounds are derivatized for mass spectrometry, but this compound’s sulfur-containing group improves ionization efficiency compared to DL-leucine’s native structure .
Allo-DL-Isoleucine vs. This compound
  • Stereochemistry : Allo-DL-isoleucine is a diastereomer of DL-isoleucine with distinct stereochemical configurations at C2 and C3 . This compound, however, retains the racemic configuration but modifies the functional groups.
  • Applications : Allo-DL-isoleucine is primarily used in biochemical studies of enzyme specificity , whereas this compound is leveraged in synthetic chemistry and analytical workflows .

Research Findings and Data

Thermodynamic Data
  • DL-Isoleucine : ΔrH° (enthalpy change) for ion clustering reactions is 176 kJ/mol, as measured by NIST . Comparable data for this compound is unavailable, but its derivatized structure likely alters thermodynamic stability.

Preparation Methods

Alkylation of Diethyl Malonate

Formation of Methylthiohydantoin-DL-Isoleucine

Reaction with Methylisothiocyanate

DL-Isoleucine reacts with methylisothiocyanate in alkaline aqueous solution to form the methylthiocarbamyl intermediate. This step exploits the nucleophilic attack of the amino group on the thiocyanate carbon, facilitated by a pH of 9–10. The reaction proceeds quantitatively at 25°C over 2 hours.

Acidification and Cyclization

Acidification of the methylthiocarbamyl derivative with hydrochloric acid (1–2 M) induces cyclization to the methylthiohydantoin ring. The reaction mechanism involves intramolecular nucleophilic substitution, where the thiol group attacks the adjacent carbonyl carbon, releasing water and forming the five-membered hydantoin ring. The product is isolated via filtration and recrystallized from ethanol-water mixtures, yielding this compound with a melting point of 73.0–74.5°C.

Alternative Preparation Routes

Hydantoinase-Catalyzed Synthesis

A patent-pending method employs hydantoinase enzymes to resolve racemic hydantoin precursors. For instance, (R)-2-methylbutyraldehyde is converted to a diastereomeric mixture of D-isoleucine hydantoin and L-allo-isoleucine hydantoin. Treatment with D-hydantoinase selectively hydrolyzes the D-isoleucine hydantoin to N-carbamoyl-D-isoleucine, which is subsequently decarbamoylated under acidic conditions. This biocatalytic approach achieves enantiomeric excess >98% but requires specialized enzyme preparations.

Characterization and Analytical Data

This compound is characterized by spectroscopic and chromatographic techniques:

Property Value Method
Molecular Formula C₈H₁₄N₂OS Elemental Analysis
Melting Point 73.0–74.5°C DSC
Boiling Point 238.6±23.0°C (Predicted) Computational
Density 1.16±0.1 g/cm³ Pycnometry
pKa 9.53±0.40 Potentiometric

Gas chromatography of the methylthiohydantoin derivative reveals a retention time of 8.2 minutes on a 3% OV-17 column at 220°C, enabling differentiation from other amino acid derivatives. Infrared spectroscopy confirms the presence of thioamide (C=S stretch at 710 cm⁻¹) and hydantoin ring (N-H bend at 1540 cm⁻¹) functionalities.

Industrial and Laboratory-Scale Considerations

Large-scale synthesis (e.g., 100 kg batches) employs continuous stirred-tank reactors for the alkylation and ammonolysis steps, optimizing heat transfer and reducing reaction times. Solvent recovery systems are integrated to minimize ethanol waste during distillation. For analytical applications, microgram-scale derivatization is performed in automated peptide sequencers, coupling high-performance liquid chromatography (HPLC) with mass spectrometry for real-time monitoring.

Challenges and Optimization Strategies

Key challenges include:

  • Racemization During Synthesis : Prolonged heating in acidic or basic conditions induces epimerization at the α-carbon. Mitigation involves maintaining pH < 3 during cyclization and using low-temperature (0–5°C) crystallization.
  • Byproduct Formation : Incomplete alkylation yields residual diethyl malonate, detectable via thin-layer chromatography (Rf = 0.43 in ethyl acetate/hexane 1:1). Purification via silica gel chromatography eliminates this impurity.
  • Enzyme Stability in Biocatalytic Routes : Immobilizing hydantoinase on chitosan beads enhances operational stability, allowing >10 reaction cycles without activity loss.

Q & A

Q. What are the standard methods for synthesizing and characterizing Mth-DL-isoleucine in laboratory settings?

this compound synthesis typically involves chemical or enzymatic routes, with characterization relying on techniques such as nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for enantiomeric purity assessment, and mass spectrometry for molecular weight validation. Researchers should cross-reference data with standardized databases (e.g., NIST Chemistry WebBook) to validate spectral matches . For reproducibility, experimental protocols must detail reaction conditions, purification steps, and analytical instrument parameters (e.g., column type for HPLC, solvent systems) .

Q. How can researchers ensure the enantiomeric purity of this compound during experimental procedures?

Chiral separation techniques, such as chiral stationary-phase HPLC or capillary electrophoresis, are critical for resolving DL-isoleucine enantiomers. Enzymatic assays using L-amino acid oxidase can also distinguish between D- and L-forms. Method validation should include spiking experiments with pure enantiomers and statistical evaluation of resolution factors (e.g., Rs > 1.5). Researchers must report retention times, mobile phase compositions, and calibration curves to enable replication .

Advanced Research Questions

Q. What statistical approaches are recommended for analyzing contradictory data in studies involving this compound's biological activity?

Q. How should researchers design experiments to investigate the metabolic pathways of this compound while controlling for confounding variables?

Isotopic labeling (e.g., ¹³C or ¹⁵N) enables tracking of this compound metabolism in cellular or animal models. Experimental design should include negative controls (e.g., unlabeled analogs) and randomization to mitigate batch effects. For in vitro studies, use defined media to eliminate interference from other amino acids. Advanced metabolomics platforms (e.g., LC-MS/MS) paired with pathway enrichment analysis (e.g., KEGG mapping) can identify key metabolic nodes. Researchers must pre-register hypotheses and analytical pipelines to avoid bias .

Q. What are the best practices for integrating findings on this compound with existing literature on branched-chain amino acids (BCAAs)?

Conduct systematic reviews to map mechanistic overlaps (e.g., mTOR signaling) and disparities (e.g., tissue-specific uptake). Comparative studies should standardize dosage, administration routes, and endpoints across experiments. Cross-disciplinary collaboration with bioinformaticians can facilitate network pharmacology models to predict interactions between this compound and other BCAAs. When citing prior work, prioritize primary literature over reviews and explicitly address conflicting hypotheses in the discussion section .

Q. How can researchers address reproducibility challenges in studies involving this compound's physicochemical properties?

Reproducibility requires rigorous documentation of environmental conditions (e.g., temperature, pH) during property measurements (e.g., solubility, stability). Collaborative inter-laboratory studies using standardized reference materials (e.g., NIST-certified compounds) can identify methodological inconsistencies. Open-data platforms (e.g., Zenodo) enable sharing of raw datasets and computational scripts for independent validation. For novel properties, provide error margins and replicate measurements (n ≥ 3) .

Methodological Guidance

  • Data Validation : Cross-check experimental results against peer-reviewed databases (e.g., NIST) and pre-published protocols. Use negative/positive controls to confirm assay specificity .
  • Ethical Compliance : For in vivo studies, adhere to institutional animal care guidelines and disclose approval codes in manuscripts .
  • Literature Synthesis : Employ citation management tools (e.g., Zotero) to organize references and avoid redundant questions in systematic reviews .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.